

Application Notes and Protocols: *cis*-2-Aminocyclohexanecarboxylic Acid in Foldamer Design

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Compound of Interest

Compound Name: *cis*-2-Aminocyclohexanecarboxylic acid

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Introduction: The Architectural Advantage of a Constrained β -Amino Acid

In the field of foldamer chemistry, the rational design of novel, predictable, and stable three-dimensional structures is paramount.[1] Foldamers, which are artificial oligomers that mimic the secondary structures of proteins, offer significant potential in drug discovery and materials science due to their enhanced proteolytic stability and structural diversity.[2] Central to this endeavor is the selection of monomeric building blocks that can enforce specific conformational preferences upon the oligomeric backbone. ***cis*-2-Aminocyclohexanecarboxylic acid** (*cis*-ACHC), a conformationally constrained β -amino acid, has emerged as a powerful tool in this regard.[3]

The rigid cyclohexane ring of *cis*-ACHC significantly restricts the torsional freedom around the $C\alpha$ - $C\beta$ bond, predisposing oligomers containing this residue to adopt well-defined secondary structures.[3][4] Unlike its more extensively studied diastereomer, *trans*-2-aminocyclohexanecarboxylic acid (*trans*-ACHC), which strongly promotes 14-helical structures, the *cis* isomer offers a distinct conformational landscape.[3][5] When alternated with α -amino acids, *cis*-ACHC residues have been shown to induce stable 11/9-helical conformations.[6][7]

This predictable folding behavior makes cis-ACHC an invaluable component in the design of novel helical scaffolds for modulating protein-protein interactions or for the construction of advanced nanomaterials.[1][8]

This guide provides an in-depth exploration of the application of cis-ACHC in foldamer design, detailing the underlying principles, synthetic protocols, and analytical characterization techniques.

Core Principles: Why cis-ACHC?

The utility of cis-ACHC in foldamer design stems from two key structural features:

- **Conformational Rigidity:** The cyclohexane ring locks the backbone into a limited set of low-energy conformations. Specifically, cis-ACHC favors gauche conformations around the C α -C β bond.[3][4] This inherent rigidity minimizes the entropic penalty of folding, thereby promoting the formation of ordered structures in solution.
- **Defined Hydrogen Bonding Patterns:** The relative orientation of the amino and carboxylic acid groups in the cis configuration directs specific hydrogen-bonding patterns within the peptide backbone. In α/β -peptides, this leads to the formation of characteristic C11/C9 hydrogen-bonded rings, resulting in the 11/9-helix.[7]

These properties allow for the rational design of foldamers with predictable and stable secondary structures, a critical requirement for their application in molecular recognition and catalysis.

Synthesis of Fmoc-Protected cis-2-Aminocyclohexanecarboxylic Acid

The successful incorporation of cis-ACHC into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of a suitably protected monomer. The most common protecting group strategy for the amine is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and compatible with standard SPPS protocols.

Protocol 1: Synthesis of Fmoc-cis-2-aminocyclohexanecarboxylic acid

This protocol outlines a standard procedure for the N-terminal protection of cis-ACHC.[9]

Materials:

- **cis-2-Aminocyclohexanecarboxylic acid**
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Triethylamine (TEA)
- Acetonitrile (ACN)
- Water
- 1.5 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve **cis-2-aminocyclohexanecarboxylic acid** in a 1:1 mixture of water and acetonitrile.
- Add 1 equivalent of triethylamine to the solution to deprotonate the amino group.
- In a separate flask, dissolve 1 equivalent of Fmoc-OSu in acetonitrile.
- Slowly add the Fmoc-OSu solution to the amino acid solution while stirring.
- Maintain the pH of the reaction mixture between 8.5 and 9.0 by adding triethylamine as needed. Monitor the pH until it remains stable for at least 15 minutes, indicating the completion of the reaction.[9]
- Remove the acetonitrile under reduced pressure.
- Add 1.5 M HCl to the remaining aqueous solution to precipitate the Fmoc-protected amino acid.[9]

- Extract the product into ethyl acetate.
- Wash the organic layer sequentially with 1.5 M HCl, water, and saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, **Fmoc-cis-2-aminocyclohexanecarboxylic acid**.

Characterization:

- The product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Solid-Phase Synthesis of a cis-ACHC-Containing Foldamer

The following protocol details the manual solid-phase synthesis of a model α/β -peptide hexamer with an alternating L-Alanine and cis-ACHC sequence on a Rink Amide resin. This will result in a C-terminally amidated peptide.

Experimental Workflow for SPPS



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Caption: Standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 2: Solid-Phase Synthesis of Ac-(Ala-cis-ACHC)₃-NH₂

Materials:

- Rink Amide MBHA resin

- Fmoc-cis-2-aminocyclohexanecarboxylic acid
- Fmoc-L-Alanine-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- HOAt (1-Hydroxy-7-azabenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether (cold)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for at least 1 hour.[\[2\]](#)
[\[10\]](#)
- Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).[\[2\]](#)
- Washing: Wash the resin thoroughly with DMF and DCM.
- First Coupling (Fmoc-cis-ACHC-OH):
 - In a separate vial, dissolve 3 equivalents of Fmoc-cis-ACHC-OH, 3 equivalents of HATU, and 3 equivalents of HOAt in DMF.[\[2\]](#)

- Add 4.5 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the resin and shake for 2-4 hours.
- Wash the resin with DMF and DCM.
- Second Coupling (Fmoc-L-Ala-OH):
 - Repeat the Fmoc deprotection step as in step 2.
 - Couple Fmoc-L-Alanine-OH using the same activation and coupling procedure as in step 4.
- Chain Elongation: Repeat steps 4 and 5, alternating between Fmoc-cis-ACHC-OH and Fmoc-L-Ala-OH, until the desired hexamer is assembled.
- N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat it with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
- Cleavage and Global Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
 - Collect the filtrate and precipitate the crude peptide by adding it to cold diethyl ether.[\[11\]](#)
- Purification and Characterization:
 - Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether.
 - Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and lyophilize.
 - Purify the peptide by reverse-phase HPLC.

- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Structural Characterization of cis-ACHC Foldamers

The defining feature of a foldamer is its adoption of a stable, well-defined secondary structure in solution. A combination of spectroscopic techniques is typically employed to elucidate the three-dimensional structure of cis-ACHC-containing oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state conformation of these foldamers.^[3] Analysis of nuclear Overhauser effects (NOEs) can provide distance constraints between protons, which are crucial for defining the helical fold.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules, including helical foldamers.^{[12][13]} The CD spectrum of a well-folded α/β -peptide containing cis-ACHC is expected to show a characteristic signal corresponding to the 11/9-helical conformation.^[7] For instance, α/β -peptides forming an 11/9-helix often exhibit a negative band around 204-205 nm in methanol.^[14]

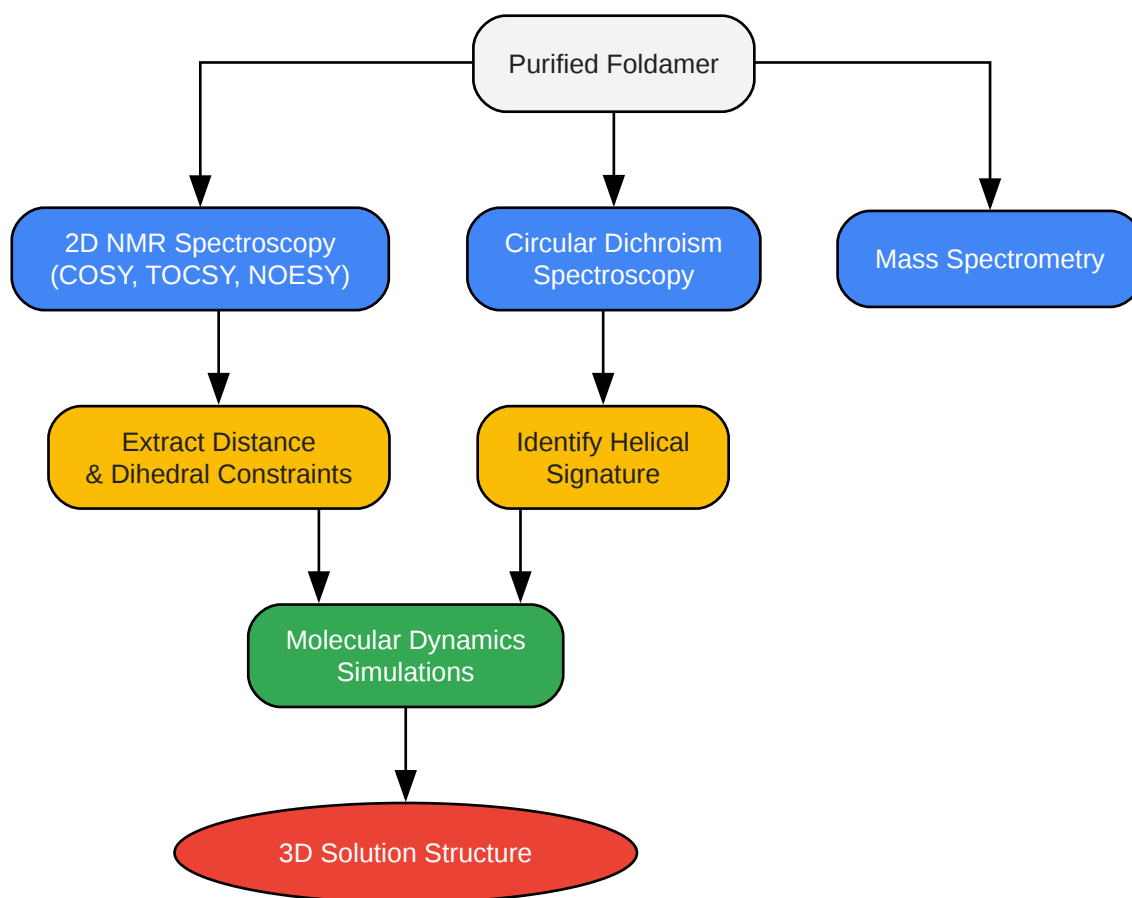
Data Presentation: Conformational Parameters

The following table summarizes typical conformational parameters for different helical structures, highlighting the distinct nature of the 11/9-helix induced by cis-ACHC.

Helix Type	Monomer Composition	Hydrogen Bonding Pattern	Atoms in H-bond Ring	Reference
α -Helix	α -amino acids	$i \rightarrow i+4$	13	[8]
3_{10} -Helix	α -amino acids	$i \rightarrow i+3$	10	[8]
14-Helix	β -amino acids (e.g., trans-ACHC)	$i \rightarrow i+2$	14	[5][15]
12-Helix	β -amino acids (e.g., trans-ACPC)	$i \rightarrow i+2$	12	[5]
11/9-Helix	α/β -peptides (e.g., Ala/cis-ACHC)	$i \rightarrow i+3 / i \rightarrow i+2$	11 and 9	[6][7]

ACPC: 2-aminocyclopentanecarboxylic acid

Structural Elucidation Workflow



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Caption: Workflow for the structural characterization of foldamers.

Conclusion and Future Directions

cis-2-Aminocyclohexanecarboxylic acid is a robust and reliable building block for the design of conformationally ordered foldamers. Its inherent structural rigidity allows for the predictable formation of unique helical structures, particularly the 11/9-helix in α/β -peptides. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to synthesize and characterize novel foldamers based on this versatile monomer.

The continued exploration of cis-ACHC and its derivatives will undoubtedly expand the repertoire of available foldamer architectures. Future work may focus on the incorporation of functionalized cis-ACHC analogues to create binding sites for specific biomolecular targets, paving the way for the development of a new generation of peptidomimetic therapeutics and advanced functional materials.

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